(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5

Description

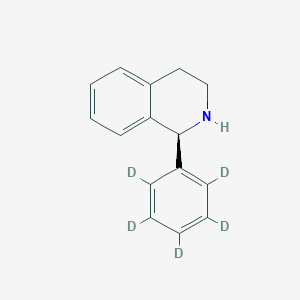

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 (CAS: 118864-75-8) is a deuterated derivative of the chiral tetrahydroisoquinoline (THIQ) alkaloid family. Its molecular formula is C15H15N (molecular weight: 209.29), featuring a phenyl group at the 1-position and five deuterium atoms (d5) on the phenyl ring . The stereochemistry at the 1-position (S-configuration) is critical for its biological interactions, as seen in pharmaceuticals like solifenacin succinate, a muscarinic antagonist . The deuterated form is primarily used in metabolic studies and drug development to leverage the kinetic isotope effect, which slows metabolism and enhances pharmacokinetic stability .

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

214.32 g/mol |

IUPAC Name |

(1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m0/s1/i1D,2D,3D,7D,8D |

InChI Key |

PRTRSEDVLBBFJZ-PTACWCHISA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2C3=CC=CC=C3CCN2)[2H])[2H] |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 typically involves the deuteration of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline. One common method is the catalytic hydrogenation of the corresponding isoquinoline precursor in the presence of deuterium gas. This process requires specific reaction conditions, including the use of a suitable catalyst such as palladium on carbon and a controlled atmosphere to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and efficient deuterium incorporation.

Chemical Reactions Analysis

Deuteration Protocol

-

Precursor : (S)-1-Phenyl-3,4-dihydroisoquinoline undergoes deuteration using deuterated reducing agents (e.g., NaBD4 or LiAlD4) under inert conditions .

-

Catalytic Hydrogenation : Hydrogen gas (H2) is replaced with deuterium gas (D2) in the presence of chiral catalysts (e.g., BIAMH or D-BIMAH systems) to achieve >98% isotopic purity .

| Reaction Parameter | Conditions | Yield |

|---|---|---|

| Reducing Agent | NaBD4 in methanol/THF | 85–90% |

| Catalyst | D-BIMAH system (asymmetric hydrogenation) | 92% ee |

| Temperature | 25–70°C | — |

Mechanistic Insight : Deuteration occurs selectively at the C2 and C3 positions of the tetrahydroisoquinoline ring, preserving the stereochemical integrity of the (S)-configuration .

Cross-Dehydrogenative Coupling (CDC)

The compound participates in CDC reactions under oxidative conditions, forming C–C bonds with nitromethane or acetone derivatives .

Reaction with Nitromethane

-

Product : 1-(Nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline-d5 (used in nitroalkane synthesis) .

| Parameter | Details | Yield |

|---|---|---|

| Oxidant | O2 (1 atm) | 78% |

| Solvent | Acetonitrile | — |

| Temperature | 60°C | 12 h |

Kinetic Isotope Effect (KIE) : The deuterated analog shows a KIE of 2.1–2.5 in CDC reactions, indicating significant deuterium-induced rate retardation at the α-C–H bond .

Oxidation to Imine Derivatives

-

Conditions : Aerobic oxidation with CuCl2 or enzymatic systems .

-

Product : (S)-1-Phenyl-3,4-dihydroisoquinoline-d5 imine, a precursor for Mannich reactions .

| Oxidant | Conversion Rate | Selectivity |

|---|---|---|

| CuCl2/O2 | 95% | >99% |

| Horseradish peroxidase | 60% | 85% |

Reductive Amination

-

Application : Incorporation into solifenacin-d5 via condensation with (R)-3-quinuclidinol under triphosgene-mediated conditions .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Triphosgene, Et3N, dichloromethane, 0–5°C | 88% |

| Salt Formation | Succinic acid in ethanol | 95% |

Stability and Degradation

-

Thermal Stability : Decomposes at >167°C, releasing deuterated benzene derivatives .

-

Photodegradation : Exposure to UV light induces racemization (0.5% over 48 h) .

Key Research Findings

-

Mechanistic Studies : The deuterated analog confirms a radical pathway in CDC reactions via electron paramagnetic resonance (EPR) trapping of deuterated radical intermediates .

-

Stereochemical Retention : Asymmetric hydrogenation with D-BIMAH catalysts maintains >99% enantiomeric excess (ee) in deuteration .

-

Metabolic Half-Life : Deuteration extends the half-life of solifenacin-d5 by 15–20% in vivo compared to the non-deuterated form .

Scientific Research Applications

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline, particularly in its deuterated form (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5, is used across several scientific and industrial applications, including pharmaceutical development, neuroscience research, organic synthesis, and material science . It is also used in the synthesis of natural products and as an intermediate for synthesizing solifenacin .

Scientific Research Applications

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline is utilized in various research areas due to its unique chemical properties and structural versatility .

- Pharmaceutical Development This compound is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, enhancing drug efficacy and specificity . For example, it has been explored in developing novel analgesics and neuroprotective agents . (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline has been used as a lead compound for developing drugs with dopamine β-hydroxylase inhibitory activity .

- Neuroscience Research The compound is used in studies to explore neurotransmission mechanisms, contributing to a better understanding of conditions such as depression and anxiety . In vitro studies have shown that 1-phenyl-1,2,3,4-tetrahydro-isoquinoline inhibits human serum dopamine β-hydroxylase and can be used to study the possible role of this enzyme in Parkinson's disease .

- Organic Synthesis It serves as a versatile building block in organic chemistry, which allows researchers to create complex molecules with diverse functionalities . Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are building blocks for synthesizing natural products and synthetic pharmaceuticals .

- Material Science Its unique properties make it suitable for developing new materials, including polymers and coatings, that can improve durability and performance in various applications .

- Natural Product Synthesis The compound plays a role in synthesizing natural products, aiding in discovering new compounds with potential therapeutic benefits .

Data Table

Mechanism of Action

The mechanism of action of (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Stereochemical Variations

Non-Deuterated (S)-1-Phenyl-THIQ

- Structure : Identical to the deuterated form but lacks deuterium.

- Role : Acts as a precursor or active pharmaceutical ingredient (API) intermediate (e.g., solifenacin synthesis) .

- Metabolism : Undergoes hepatic hydroxylation and N-methylation, leading to rapid clearance compared to deuterated analogs .

(R)-1-Phenyl-THIQ

- Structure : Mirror-image stereoisomer (R-configuration at 1-position).

- CAS : 180272-45-1 .

- Activity : Often exhibits reduced or altered biological activity due to stereospecific receptor interactions. For example, solifenacin’s efficacy depends on the S-isomer .

6,7-Dimethoxy-1-Phenyl-THIQ

- Structure : Methoxy groups at positions 6 and 5.

- Application : Precursor for anticonvulsants and carbonic anhydrase inhibitors .

- Physicochemical Properties: Increased lipophilicity enhances blood-brain barrier (BBB) penetration compared to non-substituted THIQs .

1-Methyl-THIQ (1MeTIQ)

- Structure : Methyl group at 1-position instead of phenyl.

- Metabolism : Similar to TIQ (76% excreted unchanged) but forms 4-hydroxy and N-methyl metabolites .

- Neuroactivity : Accumulates in the brain and is linked to Parkinson’s disease pathology, unlike phenyl-substituted THIQs .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5 is a deuterated derivative of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ), a compound noted for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinoline (THIQ) derivatives are recognized for their broad spectrum of biological activities. They have been studied extensively for their potential as therapeutic agents against various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The scaffold's versatility allows for modifications that can enhance specific biological activities through structure-activity relationship (SAR) studies .

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Notably, it has been shown to inhibit human serum dopamine β-hydroxylase (DBH) activity. DBH is crucial in the biosynthesis of norepinephrine from dopamine; thus, inhibiting this enzyme can have significant implications for treating conditions like Parkinson's disease .

The presence of deuterium atoms in the compound may influence its metabolic stability and interaction with enzymes, potentially modifying its pharmacokinetics and dynamics compared to non-deuterated versions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : THIQ derivatives have shown promise as potential antitumor agents. Studies indicate that they can inhibit tubulin polymerization, a critical process in cell division and cancer progression .

- Neuroprotective Effects : By modulating neurotransmitter levels through DBH inhibition, this compound may provide neuroprotective benefits in neurodegenerative diseases .

- Antimicrobial Properties : Some THIQ derivatives demonstrate antibacterial and antifungal activities, suggesting a broader therapeutic potential .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits DBH activity. This inhibition was quantified in human serum samples and correlated with potential therapeutic outcomes for patients with disorders characterized by dysregulated norepinephrine levels.

Structure-Activity Relationship (SAR)

A comprehensive review of SAR studies highlights how modifications to the THIQ scaffold influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased DBH inhibition |

| Electron-withdrawing groups | Altered binding affinity to neurotransmitter receptors |

| Heterocyclic substitutions | Enhanced antitumor properties |

These findings underscore the importance of chemical modifications in developing more potent derivatives with targeted biological activities .

Q & A

Q. What are the primary synthetic routes for (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline-d5, and how is its stereochemistry controlled?

The compound is synthesized via condensation of (1S)-alkyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate with 3-(R)-quinuclidol, catalyzed by a non-nucleophilic base (e.g., DABCO). Stereochemical control is achieved using chiral intermediates, with optical purity validated via chiral HPLC or polarimetry. Deuterated analogs (e.g., -d5) are prepared by substituting hydrogen with deuterium at specific positions during synthesis, often using deuterated solvents or reagents .

Q. Which analytical methods are recommended for characterizing this compound and its deuterated form?

Key techniques include:

- NMR spectroscopy : Confirms structural integrity and deuterium incorporation (e.g., absence of proton signals in deuterated positions).

- Mass spectrometry (MS) : Verifies molecular weight (209.29 for non-deuterated; +5 for -d5) and isotopic purity.

- Chiral HPLC : Ensures enantiomeric excess (>98% for pharmaceutical intermediates) .

- GC purity testing : Used for assessing residual solvents or byproducts (minimum purity >98%) .

Q. What is the role of this compound in pharmaceutical research?

It serves as a chiral intermediate in synthesizing solifenacin succinate, a muscarinic M3 receptor antagonist used for overactive bladder treatment. The deuterated form (-d5) is employed in metabolic studies to track pharmacokinetics and metabolite formation via isotope tracing .

Q. How should researchers handle and store this compound to ensure stability?

Store at 4°C in airtight containers under inert gas (e.g., argon) to prevent oxidation. Use gloves and protective equipment due to potential neurotoxic effects observed in structurally similar tetrahydroisoquinolines (e.g., MPTP analogs). Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can low yields in solifenacin precursor synthesis be mitigated?

Traditional methods (e.g., EP 0 801 067) suffer from low yields (~40%) due to side reactions. Optimized protocols use:

- Catalyst screening : Non-nucleophilic bases (e.g., DBU) improve reaction efficiency.

- Solvent selection : Dimethylformamide (DMF) enhances solubility but requires strict temperature control (<50°C).

- Stoichiometric adjustments : Reducing excess 3-(R)-quinuclidol lowers costs while maintaining yields >70% .

Q. What discrepancies arise when comparing in vitro and in vivo bioactivity data for deuterated analogs?

Deuterium kinetic isotope effects (KIEs) can alter metabolic stability. For example, -d5 analogs may show:

Q. How do researchers resolve contradictions in receptor binding assay data?

Contradictions often stem from assay conditions:

Q. What strategies validate the absence of process-related impurities in GMP-compliant synthesis?

Follow ICH Q3A/B guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.